molecular formula C10H10ClFN2O2 B6626919 (2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone

(2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone

Cat. No.: B6626919
M. Wt: 244.65 g/mol
InChI Key: JWSWIKADUSAWOV-UHFFFAOYSA-N
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Description

(2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone is a chemical compound with a complex structure that includes an amino group, a chloro group, a fluoro group, and an oxazolidinone ring

Properties

IUPAC Name

(2-amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c11-6-4-7(9(13)8(12)5-6)10(15)14-2-1-3-16-14/h4-5H,1-3,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSWIKADUSAWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)C2=C(C(=CC(=C2)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with a substituted benzene derivative, such as 2-amino-5-chloro-3-fluorobenzene. This compound can undergo a series of reactions, including nitration, reduction, and cyclization, to introduce the oxazolidinone ring and form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can result in the replacement of the chloro or fluoro groups with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its structure can be modified to create analogs that help researchers understand the relationship between chemical structure and biological function.

Medicine

In medicine, (2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone and its derivatives may have potential therapeutic applications. For example, they could be investigated for their antimicrobial or anticancer properties.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of (2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. The oxazolidinone ring may also play a role in the compound’s activity by stabilizing its structure and facilitating interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-2’-fluorobenzophenone: This compound shares a similar structure but lacks the oxazolidinone ring.

    2-Amino-5-chloro-3-fluorobenzamide: Similar in structure but with an amide group instead of the oxazolidinone ring.

Uniqueness

The presence of the oxazolidinone ring in (2-Amino-5-chloro-3-fluorophenyl)-(1,2-oxazolidin-2-yl)methanone distinguishes it from other similar compounds. This ring structure can enhance the compound’s stability and influence its reactivity and interactions with biological targets.

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